1-Ethyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-Ethyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an ethyl group, a methylamino group, an oxo group, and a carbonitrile group. Its unique structure makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with methylamine, followed by cyclization and nitrile formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other functional groups.
Substitution: The ethyl and methylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Ethyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Ethyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile: shares similarities with other pyridine derivatives, such as:
Uniqueness
The presence of the carbonitrile group in this compound distinguishes it from other similar compounds. This functional group can impart unique chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
62617-52-1 |
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Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-ethyl-4-(methylamino)-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-3-12-5-4-8(11-2)7(6-10)9(12)13/h4-5,11H,3H2,1-2H3 |
InChI Key |
CSNVRFGIPXCVHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C(C1=O)C#N)NC |
Origin of Product |
United States |
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